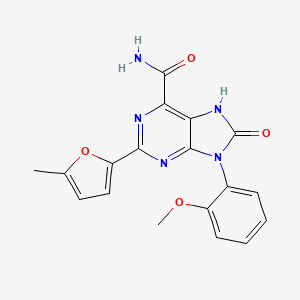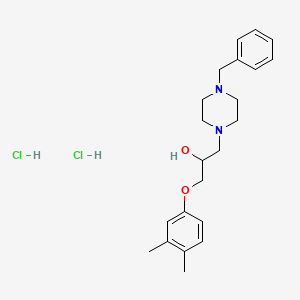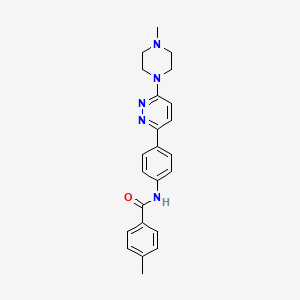![molecular formula C18H12BrN5O2 B2392745 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 893922-79-7](/img/structure/B2392745.png)
3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one, also known as BPTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTP belongs to the class of triazolopyrimidine derivatives and is known to exhibit potent inhibitory activity against various enzymes and receptors.
Mecanismo De Acción
Target of Action
Related compounds such as pyrazoline derivatives have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
Similar compounds have been shown to inhibit ache activity, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect various cellular components .
Result of Action
Related compounds have been associated with neurotoxic potentials, affecting ache activity and malondialdehyde (mda) levels in the brain .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has shown promising results in preclinical studies as an anticancer agent and in the treatment of Alzheimer's disease. However, there are limitations to using 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one in lab experiments. 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one's solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy in vivo. Additionally, the toxicity and pharmacokinetics of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one have not been fully evaluated, which may limit its potential therapeutic applications (Kumar et al., 2014; Liu et al., 2019).
Direcciones Futuras
There are several potential future directions for the research and development of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one. Firstly, further studies are needed to evaluate the toxicity and pharmacokinetics of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one to determine its safety and efficacy in vivo. Secondly, the potential therapeutic applications of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one in other diseases, such as neurodegenerative diseases and inflammatory diseases, should be explored. Lastly, the development of more potent and selective derivatives of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one may lead to improved therapeutic outcomes and reduced toxicity (Kumar et al., 2014; Liu et al., 2019).
Conclusion
In conclusion, 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has shown promising results in preclinical studies as an anticancer agent and in the treatment of Alzheimer's disease. However, further studies are needed to evaluate its toxicity and pharmacokinetics to determine its safety and efficacy in vivo. The development of more potent and selective derivatives of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one may lead to improved therapeutic outcomes and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide to obtain 3-(4-bromophenyl)-5-ethyl-4-oxo-2-thioxoimidazolidine. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to yield 3-(4-bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one. The overall yield of the synthesis process is approximately 50% (Kumar et al., 2014).
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, c-Met, Axl, VEGFR2, and FLT3. 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has shown promising results in preclinical studies as an anticancer agent, and its inhibitory activity against c-Met has been shown to be effective in inhibiting the growth of lung cancer cells (Kumar et al., 2014). 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, a key enzyme involved in the pathogenesis of Alzheimer's disease (Liu et al., 2019).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O2/c19-13-6-8-14(9-7-13)24-17-16(21-22-24)18(26)23(11-20-17)10-15(25)12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRUKQJOMKWSCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)

![4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2392666.png)

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2392669.png)
![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2392670.png)
![Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether](/img/structure/B2392671.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)

![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)
![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)


![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)